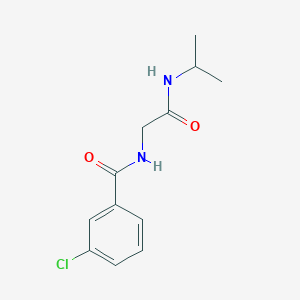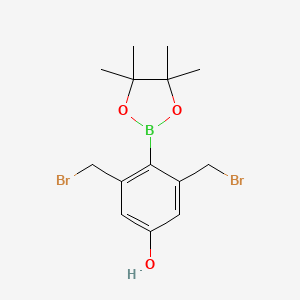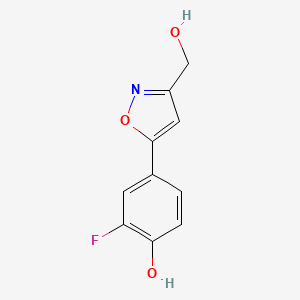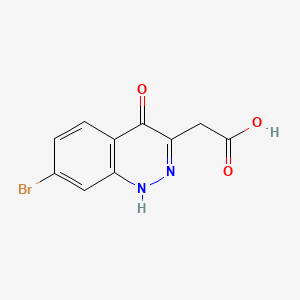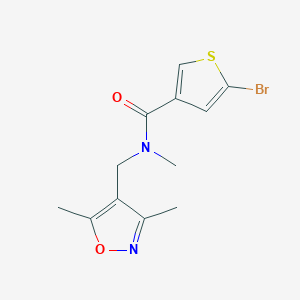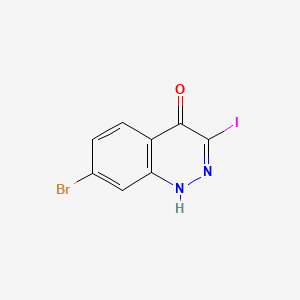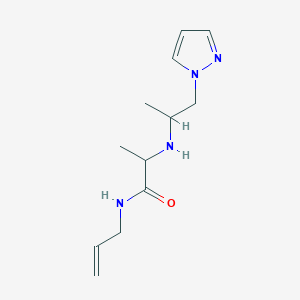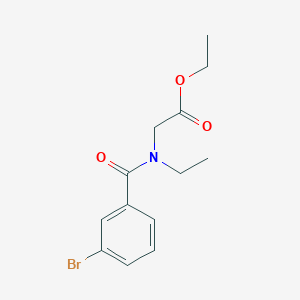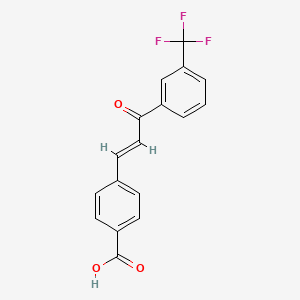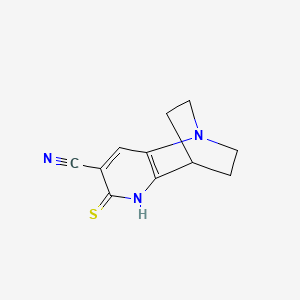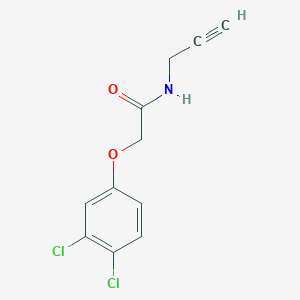
2-(3,4-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide is an organic compound that belongs to the class of acetamides It features a dichlorophenoxy group and a propynyl group attached to the nitrogen atom of the acetamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:
Preparation of 3,4-Dichlorophenol: This can be synthesized by chlorination of phenol.
Formation of 3,4-Dichlorophenoxyacetic Acid: Reacting 3,4-dichlorophenol with chloroacetic acid under basic conditions.
Amidation: The final step involves the reaction of 3,4-dichlorophenoxyacetic acid with propargylamine to form the desired acetamide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propynyl group.
Reduction: Reduction reactions could target the carbonyl group of the acetamide.
Substitution: The dichlorophenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for potential therapeutic properties.
Industry
Agriculture: Possible use as a herbicide or pesticide.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways would vary based on the biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dichlorophenoxy)acetic Acid: Similar structure but lacks the acetamide group.
N-(Prop-2-yn-1-yl)acetamide: Similar structure but lacks the dichlorophenoxy group.
Uniqueness
2-(3,4-Dichlorophenoxy)-N-(prop-2-yn-1-yl)acetamide is unique due to the combination of the dichlorophenoxy and propynyl groups, which may confer specific reactivity and biological activity not seen in the similar compounds listed above.
Propriétés
Formule moléculaire |
C11H9Cl2NO2 |
|---|---|
Poids moléculaire |
258.10 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenoxy)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-5-14-11(15)7-16-8-3-4-9(12)10(13)6-8/h1,3-4,6H,5,7H2,(H,14,15) |
Clé InChI |
GKFQEENFPLVSHO-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC(=O)COC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



